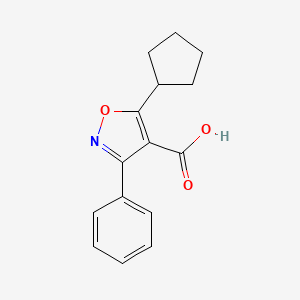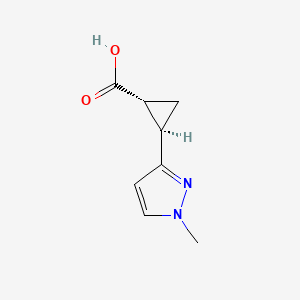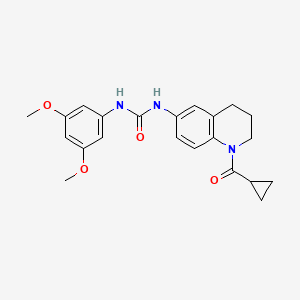
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is an organic compound characterized by its complex structure, which includes a cyclopropane ring, tetrahydroquinoline core, and dimethoxyphenyl group. This unique compound has garnered interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea typically involves a multi-step process:
Step 1: Cyclopropanecarbonyl chloride is reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. This step forms the intermediate cyclopropanecarbonyl-tetrahydroquinoline.
Step 2: The intermediate undergoes further reaction with 3,5-dimethoxyaniline to introduce the dimethoxyphenyl group.
Step 3: The final product, this compound, is obtained through a urea formation reaction using phosgene or an alternative carbodiimide.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to ensure high yields and purity. Typical industrial methods include:
Employing continuous flow reactors to improve reaction efficiency and consistency.
Utilizing advanced purification techniques such as recrystallization and column chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea undergoes a variety of chemical reactions:
Oxidation: This compound can be oxidized under mild conditions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the carbonyl groups into alcohols.
Substitution: Electrophilic and nucleophilic substitutions are possible, especially on the aromatic dimethoxyphenyl ring, using common reagents like halogens or Grignard reagents. The major products from these reactions depend on the specific reagents and conditions used, often resulting in various derivatives that maintain the core structure of the original compound.
Applications De Recherche Scientifique
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Serves as a building block for the synthesis of complex organic molecules and fine chemicals.
Biology: Investigated for its potential to modulate biological pathways and its binding affinity to various biomolecules.
Medicine: Explored as a candidate for drug development, particularly in the treatment of conditions where its unique structure may confer specific therapeutic benefits.
Industry: Utilized in the development of materials with specialized properties, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action for 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea varies depending on its application. In medicinal chemistry, it often targets specific proteins or enzymes, modulating their activity through binding interactions:
Molecular Targets: Includes enzymes, receptors, and other proteins relevant to disease pathways.
Pathways Involved: Alters signaling pathways, metabolic processes, or gene expression, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea is compared to similar compounds in its class, such as:
1-(Cyclopropanecarbonyl)-2,3,4-tetrahydroquinolin: Lacks the dimethoxyphenyl group, resulting in different biological activity.
3-(3,5-Dimethoxyphenyl)-1-urea derivatives: Similar structure but with variations in the cyclic core, affecting its chemical behavior and applications.
This compound's unique combination of structural elements gives it distinct properties that set it apart from these related molecules, making it a valuable subject of study in various scientific domains.
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-18-11-17(12-19(13-18)29-2)24-22(27)23-16-7-8-20-15(10-16)4-3-9-25(20)21(26)14-5-6-14/h7-8,10-14H,3-6,9H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLZEMUCFAXMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B2807042.png)


![4-(3-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807045.png)
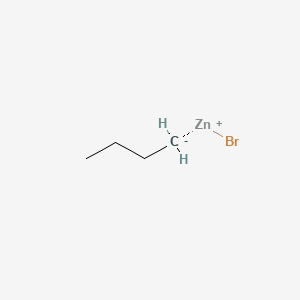
![4-(morpholine-4-sulfonyl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B2807049.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)
![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
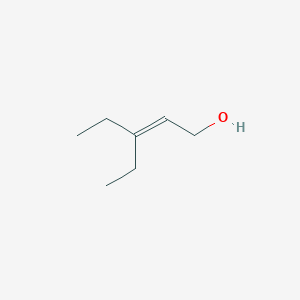
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)
